molecular formula C10H8N2O B3351802 Quinoline-3-carbaldehyde oxime CAS No. 39977-73-6

Quinoline-3-carbaldehyde oxime

Cat. No.: B3351802
CAS No.: 39977-73-6
M. Wt: 172.18 g/mol
InChI Key: UDWKFPQPWSWXHC-KPKJPENVSA-N
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Description

Quinoline-3-carbaldehyde oxime is a heterocyclic compound that features a quinoline ring system with an oxime functional group at the 3-position. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The oxime group, characterized by the presence of a C=N-OH moiety, adds further versatility to the compound, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-3-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine, pyridine, and triethylamine are often used to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which can further participate in cycloaddition reactions.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl) is commonly used for the oxidation of oximes to nitrile oxides.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting oximes to amines.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds are used for substitution reactions on the quinoline ring.

Major Products Formed

    Nitrile oxides: Formed from the oxidation of the oxime group.

    Amines: Resulting from the reduction of the oxime group.

    Substituted quinolines: Produced through electrophilic substitution reactions on the quinoline ring.

Scientific Research Applications

Quinoline-3-carbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-3-carbaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. In biological systems, the compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Quinoline-3-carbaldehyde oxime can be compared with other quinoline derivatives and oxime-containing compounds:

This compound stands out due to its unique combination of the quinoline ring and oxime functionality, offering a versatile platform for chemical modifications and diverse applications in research and industry.

Properties

IUPAC Name

(NE)-N-(quinolin-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKFPQPWSWXHC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39977-73-6
Record name Quinoline-3-carbaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039977736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-3-carbaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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